molecular formula C6H8ClNO B1281247 5-(Chloromethyl)-3-ethylisoxazole CAS No. 64988-69-8

5-(Chloromethyl)-3-ethylisoxazole

Cat. No. B1281247
CAS RN: 64988-69-8
M. Wt: 145.59 g/mol
InChI Key: XIKYUFRCSIWOSF-UHFFFAOYSA-N
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Description

Isoxazole derivatives, such as 5-(Chloromethyl)-3-ethylisoxazole, are a class of heterocyclic compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. These compounds are characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. The research on isoxazole derivatives spans from the synthesis of novel compounds to the exploration of their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cycloaddition reactions, as well as other strategies such as the reaction of dichloroglyoxime with terminal alkynes to produce bisisoxazoles . Additionally, 5-isoxazolethiols can be synthesized from 5-chloro-isoxazoles, indicating the versatility of chloro-substituted isoxazoles as precursors for further chemical transformations . The synthesis of 5-trichloromethyl-4,5-dihydroisoxazoles through a one-pot reaction in water demonstrates the potential for efficient and environmentally friendly synthetic routes . Moreover, the synthesis of 4,5-dihydroisoxazole-5-carboxylate derivatives via [3 + 2] cycloaddition reactions highlights the ongoing development of new synthetic methodologies for isoxazole compounds .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been elucidated using various analytical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the crystal structure analysis of 5-trichloromethyl-5-hydroxy-3-propyl-4,5-dihydroisoxazole provided insights into the arrangement of atoms within the molecule . Similarly, the structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide combined experimental and theoretical methods to compare the crystallographic data with density functional theory (DFT) calculations .

Chemical Reactions Analysis

Isoxazole derivatives undergo various chemical reactions, including tautomerism, as observed in 5-hydroxyisoxazoles and isoxazol-5-ones, which can exist in different tautomeric forms depending on the solvent polarity . The reactivity of isoxazole compounds is also demonstrated by the replacement of chlorine in the 5-position of the heterocycle upon reaction with sodium isopropoxide, as seen in the study of isothiazole derivatives . The formation of unexpected rearrangement products during the reaction of isoxazole alcohols with ethyl chloroacetate further exemplifies the complex reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and substituents. For example, the luminescent properties of organometallic iridium and rhenium bisisoxazole complexes are affected by the identity of the 5,5'-substituent, demonstrating the potential for tuning the optical properties of these compounds . The basicity and acidity of isoxazoles and their derivatives have been recorded, providing valuable information for understanding their behavior in different chemical environments . Additionally, the antimicrobial activities of 5-trichloromethyl-4,5-dihydroisoxazole derivatives against various bacteria and yeasts have been examined, revealing their potential as bioactive molecules .

Scientific Research Applications

Synthesis and Cytostatic Activity

Research has shown the synthesis and cytostatic activity of chloromethyl-substituted nucleotides, including derivatives of 5-(chloromethyl)-3-ethylisoxazole. These compounds have exhibited moderate activities against HeLa cells, indicating their potential in cancer research and treatment (García-López et al., 1980).

Heterocyclic Chemistry and Drug Design

Isoxazole derivatives, including 5-(chloromethyl)-3-ethylisoxazole, play a significant role in heterocyclic chemistry and drug design. These compounds are used as intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. They also function as bioisosteres of carboxylic acids in drug design, offering similar acidities but with higher lipophilicities and metabolic resistance (Roh et al., 2012).

Antimicrobial and Antifungal Activity

Compounds synthesized from 5-(chloromethyl)-3-ethylisoxazole have been studied for their antibacterial and antifungal activities. Some derivatives have shown promising in vitro activity against pathogens like Cryptococcus, highlighting their potential in developing new antimicrobial agents (Martins et al., 2008).

Synthesis Methods

Recent advancements in synthesis methods involving 5-(chloromethyl)-3-ethylisoxazole derivatives have been reported. These include efficient, environmentally friendly procedures using aqueous media and catalyst-free methods, indicating the compound's versatility in various synthetic applications (Dou et al., 2013).

Potential in Medicinal Chemistry

Derivatives of 5-(chloromethyl)-3-ethylisoxazole have been explored for their potential in medicinal chemistry, particularly in developing novel antitumor agents. Their unique structure and reactivity make them suitable candidates for creating biologically active compounds with specific therapeutic effects (Stevens et al., 1984).

Mechanism of Action

The mechanism of action would depend on the specific application of “5-(Chloromethyl)-3-ethylisoxazole”. For example, if used as a pharmaceutical, it would interact with biological targets to exert its effects .

Safety and Hazards

The safety and hazards of “5-(Chloromethyl)-3-ethylisoxazole” would depend on its specific properties. For example, similar compounds like Chloromethyl chloroformate are toxic if inhaled and cause severe skin burns and eye damage .

Future Directions

The future directions of research on “5-(Chloromethyl)-3-ethylisoxazole” would depend on its potential applications. For example, similar compounds like 5-(Chloromethyl)furfural are being studied for their potential as renewable chemical intermediates .

properties

IUPAC Name

5-(chloromethyl)-3-ethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-2-5-3-6(4-7)9-8-5/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKYUFRCSIWOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494364
Record name 5-(Chloromethyl)-3-ethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-ethylisoxazole

CAS RN

64988-69-8
Record name 5-(Chloromethyl)-3-ethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-ethyl-1,2-oxazole
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